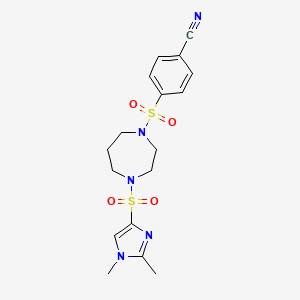

4-((4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile

Description

4-((4-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile is a heterocyclic compound featuring a 1,4-diazepane core substituted with two sulfonyl groups. One sulfonyl group links to a 1,2-dimethylimidazole moiety, while the other connects to a benzonitrile group.

Properties

IUPAC Name |

4-[[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S2/c1-14-19-17(13-20(14)2)28(25,26)22-9-3-8-21(10-11-22)27(23,24)16-6-4-15(12-18)5-7-16/h4-7,13H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSSLYMJLFHPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analog 1: 3-(4-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile

Key Differences :

- Functional Groups : Replaces one sulfonyl group with a carbonyl, reducing polarity and hydrogen-bonding capacity.

- Stereoelectronic Effects : The carbonyl group may decrease acidity at the diazepane nitrogen compared to the sulfonyl group in the target compound, altering binding interactions with biological targets.

- Synthetic Accessibility : The carbonyl group might be introduced via amide coupling, whereas sulfonyl groups typically require sulfonation reactions, which can be more complex .

Implications :

The target compound’s dual sulfonyl groups likely enhance stability in physiological environments and improve interactions with charged residues in enzymatic active sites, making it more suitable for therapeutic applications than its carbonyl-containing analog.

Structural Analog 2: N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

Key Differences :

- Core Structure : Features a bipyridine backbone instead of diazepane, introducing rigidity and planar π-systems that favor intercalation or stacking interactions.

- Functional Groups : Lacks sulfonyl groups but includes aromatic amines, which may confer fluorescence properties and redox activity .

- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr), a method distinct from the sulfonation/alkylation steps likely used for the target compound .

Implications :

The bipyridine-imidazole hybrid may excel in optical or catalytic applications, whereas the target compound’s diazepane-sulfonyl architecture is better suited for flexible, target-specific binding in drug design.

Structural Analog 3: Benzyl 4-(5-(benzyl(2-((4-(5-(dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

Key Differences :

- Complexity: Contains benzimidazole, benzyl esters, and a butanoyl linker, increasing molecular weight and hydrophobicity.

- Bioavailability : The ester and benzyl groups may reduce aqueous solubility compared to the target compound’s sulfonyl-benzonitrile system .

- Applications : Likely optimized for prolonged release or prodrug activation due to ester functionalities, unlike the target compound’s direct-acting design.

Implications :

While this analog may exhibit extended pharmacokinetic profiles, the target compound’s simpler structure offers advantages in synthetic scalability and target engagement efficiency.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.